Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 2,5-dichlorobenzonitrile with ethyl azidoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in an organic solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Agriculture: Used as a precursor for the synthesis of agrochemicals such as herbicides and fungicides.
Material Science: Investigated for its use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The triazole ring can bind to the active site of enzymes, disrupting their normal function and leading to the death of the pathogen.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole compound with broad-spectrum antifungal activity.
Voriconazole: Known for its effectiveness against a wide range of fungal infections.
Uniqueness
Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate is unique due to its specific dichlorophenyl substitution, which may confer distinct biological activities and chemical properties compared to other triazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on recent studies and findings.
1. Chemical Structure and Synthesis
This compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The presence of the 2,5-dichlorophenyl group enhances its biological activity. The synthesis of this compound typically involves the reaction of ethyl ester derivatives with dichlorophenyl hydrazine under acidic conditions.
2. Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit substantial antimicrobial properties. This compound has been evaluated against various bacterial strains:
Microorganism | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 32 | Moderate |
Escherichia coli | >128 | No activity |
Clostridium difficile | 64 | Moderate |
Pseudomonas aeruginosa | >128 | No activity |
The compound showed moderate activity against Gram-positive bacteria like Staphylococcus aureus and Clostridium difficile, indicating its potential as an antimicrobial agent .
3. Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (Lung cancer) | 21.2 | Significant reduction in viability |
MCF-7 (Breast cancer) | 27.3 | Moderate cytotoxicity |
HCT-116 (Colon cancer) | 6.2 | High cytotoxicity |
In vitro studies revealed that the compound significantly reduced cell viability in A549 cells (lung cancer) and exhibited a noteworthy IC50 value against HCT-116 cells . The structure-activity relationship (SAR) indicates that the dichloro substitution enhances anticancer efficacy.
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit key metabolic enzymes associated with cancer progression and microbial resistance.
- Induction of Apoptosis: Studies suggest that this triazole derivative may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
5. Case Studies
Several case studies have highlighted the efficacy of this compound:
- In a study involving A549 cells, treatment with this compound resulted in a significant decrease in cell viability (63.4% compared to control), demonstrating its potential as an anticancer agent .
- Another investigation reported that compounds with similar triazole structures displayed enhanced antibacterial activity against resistant strains of Staphylococcus aureus, suggesting a broader applicability for this compound .
Properties
Molecular Formula |
C11H9Cl2N3O2 |
---|---|
Molecular Weight |
286.11 g/mol |
IUPAC Name |
ethyl 3-(2,5-dichlorophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-2-18-11(17)10-14-9(15-16-10)7-5-6(12)3-4-8(7)13/h3-5H,2H2,1H3,(H,14,15,16) |
InChI Key |
FPVGGSXAPUHTLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.